
Cilostamide
Overview
Description
Cilostamide is a selective inhibitor of phosphodiesterase type 3 (PDE3), an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells . This compound is known for its potential therapeutic applications, particularly in cardiovascular diseases, due to its ability to inhibit platelet aggregation and induce vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cilostamide can be synthesized through various methods. One notable procedure involves the conversion of 5-methoxy-2-nitrobenzaldehyde to the corresponding nitrocinnamic acid using malonic acid and piperidine in pyridine . This intermediate is then reduced to 2-amino-5-methoxycinnamic acid using stannous chloride in alcoholic solution . The final step involves acid-catalyzed ring closure to form 6-methoxycarbostyril, which is then converted to this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves rigorous control of reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Cilostamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which are essential in its synthesis.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are involved in the formation of its quinolinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Stannous chloride in alcoholic solution.
Substitution: Piperidine in pyridine for the formation of nitrocinnamic acid.
Major Products: The major products formed from these reactions include various intermediates like 2-amino-5-methoxycinnamic acid and 6-methoxycarbostyril, which are crucial for the final synthesis of this compound .
Scientific Research Applications
Cilostamide has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving phosphodiesterase enzymes.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving cAMP and cGMP.
Industry: Utilized in the development of pharmaceutical formulations targeting cardiovascular conditions.
Mechanism of Action
Cilostamide exerts its effects by selectively inhibiting phosphodiesterase type 3 (PDE3), which leads to an increase in intracellular levels of cAMP and cGMP . This inhibition results in the relaxation of vascular smooth muscles and inhibition of platelet aggregation . The molecular targets include PDE3A and PDE3B isoforms, which are involved in various cellular processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAYVIIHMORPSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045140 | |
Record name | N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68550-75-4 | |
Record name | Cilostamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68550-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cilostamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068550754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyclohexyl-4-((1,2-dihydro-2-oxo-6-quinolyl)oxy)-N-methylbutyramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILOSTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45S5605Q18 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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